molecular formula C16H21Cl2NO6 B4999168 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid

4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4999168
M. Wt: 394.2 g/mol
InChI Key: AVJHIBFSRHAGHG-UHFFFAOYSA-N
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Description

4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine typically involves the reaction of 2,6-dichlorophenol with butyl bromide to form 2,6-dichlorophenoxybutane. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,6-Dichlorophenoxy)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study the effects of morpholine derivatives on cellular processes. It can also be used as a tool to investigate the interactions between dichlorophenoxy compounds and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their antimicrobial or anticancer properties.

Industry

In the industrial sector, 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine can be used in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with structural similarities.

    Morpholine derivatives: Compounds like N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.

Uniqueness

4-[4-(2,6-Dichlorophenoxy)butyl]morpholine is unique due to the combination of the dichlorophenoxy and morpholine groups, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds that contain only one of these groups.

Properties

IUPAC Name

4-[4-(2,6-dichlorophenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2.C2H2O4/c15-12-4-3-5-13(16)14(12)19-9-2-1-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h3-5H,1-2,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJHIBFSRHAGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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